1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide
Description
1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 5-chlorothiophene sulfonyl group and a 4-(methylthio)phenyl substituent. Its molecular structure combines a pyrrolidine backbone with sulfur-containing substituents, which may influence lipophilicity, metabolic stability, and target binding compared to related compounds.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-methylsulfanylphenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S3/c1-23-12-6-4-11(5-7-12)18-16(20)13-3-2-10-19(13)25(21,22)15-9-8-14(17)24-15/h4-9,13H,2-3,10H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJMQOCTRUTFFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C17H19ClN2O3S3
- Molecular Weight : 431.0 g/mol
- CAS Number : 1097624-75-3
Structural Features
The structure includes a pyrrolidine core with a sulfonyl group attached to a 5-chlorothiophene moiety and a methylthio-substituted phenyl ring. This unique combination of functional groups is believed to enhance its biological activity.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties, which may extend to this compound.
- Anticancer Potential : Similar compounds have shown efficacy in inhibiting cancer cell proliferation.
- Enzyme Inhibition : The compound may interact with specific enzymes, influencing metabolic pathways.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Targeting Enzymes : The sulfonyl group may facilitate interactions with enzyme active sites, leading to inhibition.
- Modulating Cell Signaling Pathways : The presence of the thiophene and methylthio groups may influence cellular signaling pathways associated with growth and apoptosis.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-(1H-benzimidazol-2-yl)phenyl)-1-(5-chlorothiophen-2-yl)sulfonamide | Benzimidazole core, sulfonamide linkage | Anticancer, antimicrobial |
| 1-(5-chlorothiophen-2-yl)sulfonamide | Simplified thiophene-sulfonamide structure | Antimicrobial |
| Piperidinyl-thiophene derivatives | Piperidine ring with thiophene substituents | Cardiac electrophysiology |
The unique combination of functional groups in this compound enhances its therapeutic potential compared to other similar compounds.
Antimicrobial Activity Study
In a study examining the antimicrobial properties of sulfonamide derivatives, it was found that compounds with thiophene moieties exhibited significant activity against various bacterial strains. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains.
Anticancer Efficacy Research
Another research focused on the anticancer potential of sulfonamide derivatives demonstrated that compounds with similar structures effectively inhibited the growth of cancer cells in vitro. These findings suggest that this compound could be further explored for its anticancer properties.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
*Molecular formulas estimated based on substituents; exact values may vary.
Key Structural Differences :
- Amide Substituents : The 4-(methylthio)phenyl group contrasts with thiazolyl () or diazenylphenyl () moieties, which may alter hydrogen bonding and hydrophobic interactions.
Physicochemical Properties
- Molecular Weight : Estimated at ~437 g/mol, the compound falls within the typical range for drug-like molecules but is heavier than simpler analogs (e.g., : ~392 g/mol).
Preparation Methods
Synthetic Routes
Route 1: Sequential Amide Coupling and Sulfonylation
This two-step approach involves synthesizing the pyrrolidine-2-carboxamide intermediate followed by sulfonylation with 5-chlorothiophene-2-sulfonyl chloride (Figure 1).
Step 1: Synthesis of N-(4-(Methylthio)phenyl)pyrrolidine-2-carboxamide
- Reagents : Pyrrolidine-2-carboxylic acid, 4-(methylthio)aniline, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt).
- Conditions :
- Yield : 70–85% after purification via silica gel chromatography (eluent: ethyl acetate/hexane).
Step 2: Sulfonylation with 5-Chlorothiophene-2-sulfonyl Chloride
- Reagents : 5-Chlorothiophene-2-sulfonyl chloride, DCM, TEA.
- Conditions :
- Reaction at 0°C for 30 minutes, followed by stirring at 25°C for 12–18 hours.
- Quenching with water and extraction with DCM.
- Yield : 65–78% after recrystallization from ethanol/water.
Key Advantages :
Route 2: One-Pot Sulfonylation and Amide Formation
This method integrates sulfonylation and amide coupling in a single pot, reducing purification steps (Figure 2).
Procedure:
- Reagents : Pyrrolidine-2-carboxylic acid, 5-chlorothiophene-2-sulfonyl chloride, 4-(methylthio)aniline, thionyl chloride (SOCl₂), TEA.
- Conditions :
- Convert pyrrolidine-2-carboxylic acid to its acid chloride using SOCl₂ in DCM at reflux (2 hours).
- Add 4-(methylthio)aniline and TEA sequentially, followed by 5-chlorothiophene-2-sulfonyl chloride.
- Stir at 25°C for 24 hours.
- Yield : 60–70% after flash chromatography (eluent: methanol/DCM).
Challenges :
Optimization and Process Considerations
Solvent Selection
Characterization Data
Critical Analysis of Methodologies
Route 1 vs. Route 2
- Route 1 offers higher yields and easier purification but requires sequential steps.
- Route 2 is faster but less efficient for large-scale synthesis due to side reactions.
Q & A
Basic Questions
Q. What are the standard synthetic protocols for preparing 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide?
- Methodology : Multi-step synthesis typically involves coupling reactions (e.g., sulfonylation of the pyrrolidine core with 5-chlorothiophene-2-sulfonyl chloride) followed by amidation using 4-(methylthio)aniline. Purification via column chromatography or HPLC is critical to isolate intermediates and the final product . Optimization of solvent systems (e.g., DMF for sulfonylation) and catalysts (e.g., DMAP for amide bond formation) is recommended .
Q. How should researchers ensure structural integrity and purity during synthesis?
- Methodology : Employ spectroscopic validation (¹H/¹³C NMR, IR) to confirm bond formation and functional groups. High-resolution mass spectrometry (HRMS) verifies molecular weight. Purity ≥95% should be confirmed via HPLC with UV detection at 254 nm .
Q. What safety protocols are essential when handling this compound?
- Methodology : Use PPE (gloves, goggles, lab coats) and conduct reactions in a fume hood due to potential toxicity (Category 4 acute toxicity for similar sulfonamides). Follow institutional guidelines for waste disposal, particularly for chlorinated and sulfur-containing byproducts .
Q. How can reaction conditions be optimized for higher yield?
- Methodology : Utilize statistical experimental design (e.g., Box-Behnken or factorial designs) to evaluate variables like temperature, solvent polarity, and stoichiometry. Computational tools (e.g., density functional theory) predict reaction pathways and transition states to guide optimization .
Advanced Research Questions
Q. How can computational methods resolve contradictions between predicted and observed biological activity?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., enzymes or receptors). Compare results with in vitro assays (e.g., IC₅₀ measurements). Discrepancies may arise from solvation effects or conformational flexibility; MD simulations over 100 ns can refine binding models .
Q. What advanced spectroscopic techniques characterize dynamic molecular behavior?
- Methodology : Variable-temperature NMR (VT-NMR) probes conformational changes in the pyrrolidine ring. Solid-state NMR or X-ray crystallography (if crystals are obtainable) resolves stereochemistry and crystal packing effects. Time-resolved IR spectroscopy monitors reaction intermediates .
Q. How do structural modifications impact metabolic stability in pharmacological studies?
- Methodology : Introduce isotopic labeling (e.g., ¹⁴C at the pyrrolidine carboxamide) to track metabolic pathways in hepatocyte assays. LC-MS/MS identifies metabolites, while QSAR models correlate substituents (e.g., chloro vs. methylthio groups) with half-life in microsomal stability tests .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodology : Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR). Continuous flow reactors enhance reproducibility by controlling residence time and mixing efficiency. Design of experiments (DoE) identifies critical quality attributes (CQAs) for scale-up .
Q. How can interdisciplinary collaboration enhance data interpretation?
- Methodology : Integrate cheminformatics (e.g., PubChem data mining) with bioassay results to prioritize analogs. Collaborative platforms (e.g., CRDC classifications for chemical engineering) standardize data sharing across pharmacology, materials science, and computational chemistry teams .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
